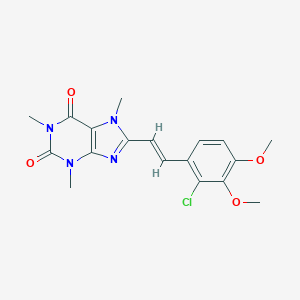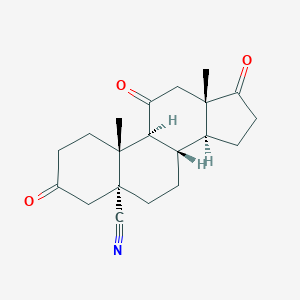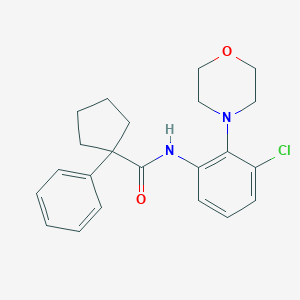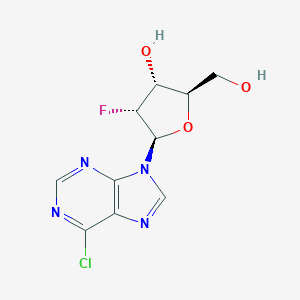
(E)-8-(2-Chloro-3,4-dimethoxystyryl)caffeine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-8-(2-Chloro-3,4-dimethoxystyryl)caffeine is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the xanthine family, which is a group of alkaloids that are found in various plants and have stimulant effects on the central nervous system. (E)-8-(2-Chloro-3,4-dimethoxystyryl)caffeine has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future applications in scientific research.
作用機序
The mechanism of action of (E)-8-(2-Chloro-3,4-dimethoxystyryl)caffeine is not fully understood. However, studies have shown that the compound binds to adenosine receptors in the brain and modulates their activity. Adenosine receptors are involved in various physiological processes, including sleep regulation, pain perception, and inflammation. Therefore, (E)-8-(2-Chloro-3,4-dimethoxystyryl)caffeine may have potential applications in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that (E)-8-(2-Chloro-3,4-dimethoxystyryl)caffeine has various biochemical and physiological effects. The compound has been shown to increase neuronal activity and enhance cognitive function in animal models. It has also been shown to have anti-inflammatory and neuroprotective effects. However, more research is needed to fully understand the biochemical and physiological effects of (E)-8-(2-Chloro-3,4-dimethoxystyryl)caffeine.
実験室実験の利点と制限
The advantages of using (E)-8-(2-Chloro-3,4-dimethoxystyryl)caffeine in lab experiments include its high potency and selectivity for adenosine receptors, its fluorescent properties, and its potential use in the development of new drugs for the treatment of neurological disorders. However, the limitations of using this compound include its relatively low solubility in water, its potential toxicity, and the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several potential future directions for the use of (E)-8-(2-Chloro-3,4-dimethoxystyryl)caffeine in scientific research. These include the development of new drugs for the treatment of neurological disorders, the use of the compound as a fluorescent probe for imaging adenosine receptors in vivo, and the study of its potential use in the treatment of chronic pain and inflammation. Further research is needed to fully understand the potential applications of this compound in scientific research.
合成法
The synthesis of (E)-8-(2-Chloro-3,4-dimethoxystyryl)caffeine has been achieved through different methods, including the use of palladium-catalyzed cross-coupling reactions, Suzuki-Miyaura coupling, and Heck coupling. These methods involve the reaction of a chlorinated styryl compound with a caffeine derivative in the presence of a catalyst and a suitable solvent. The yield and purity of the synthesized compound depend on the reaction conditions and the choice of reagents.
科学的研究の応用
(E)-8-(2-Chloro-3,4-dimethoxystyryl)caffeine has been used in various scientific research applications, including as a fluorescent probe for imaging adenosine receptors, as a tool for studying the role of adenosine receptors in the central nervous system, and as a potential therapeutic agent for the treatment of neurodegenerative diseases. The compound has also been studied for its potential use in the development of new drugs for the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders.
特性
CAS番号 |
155271-45-7 |
|---|---|
製品名 |
(E)-8-(2-Chloro-3,4-dimethoxystyryl)caffeine |
分子式 |
C18H19ClN4O4 |
分子量 |
390.8 g/mol |
IUPAC名 |
8-[(E)-2-(2-chloro-3,4-dimethoxyphenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H19ClN4O4/c1-21-12(20-16-14(21)17(24)23(3)18(25)22(16)2)9-7-10-6-8-11(26-4)15(27-5)13(10)19/h6-9H,1-5H3/b9-7+ |
InChIキー |
XZZJJXPBIPVGCJ-VQHVLOKHSA-N |
異性体SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)/C=C/C3=C(C(=C(C=C3)OC)OC)Cl |
SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC3=C(C(=C(C=C3)OC)OC)Cl |
正規SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC3=C(C(=C(C=C3)OC)OC)Cl |
同義語 |
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(2-chloro-3,4-dimethoxyphenyl)et henyl)-1,3,7-trimethyl-,(E)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-(2,3-dihydroxy-3-methylbutyl)chromen-2-one](/img/structure/B234458.png)



![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide](/img/structure/B234499.png)

![N-[(3Z)-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B234532.png)
![Benzenecarboximidamide,N-hydroxy-4-[(methylsulfonyl)amino]-](/img/structure/B234539.png)
![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234544.png)

![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234563.png)
